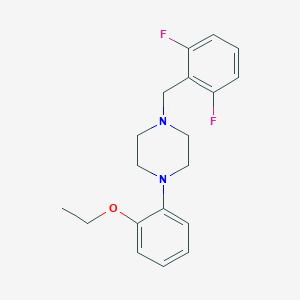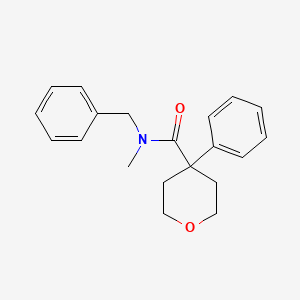
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as CMPD101, is a novel compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
作用機序
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is a small molecule inhibitor of PTP1B, which is a key regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, leading to a decrease in insulin sensitivity. Inhibition of PTP1B activity by this compound leads to an increase in insulin receptor phosphorylation and downstream signaling, resulting in improved insulin sensitivity and glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. In addition, it has been shown to reduce body weight and adiposity in high-fat diet-induced obese mice. These effects are likely due to the inhibition of PTP1B activity, which leads to an increase in insulin sensitivity and glucose uptake in peripheral tissues.
実験室実験の利点と制限
One of the main advantages of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is its specificity for PTP1B inhibition. This allows for the study of the specific effects of PTP1B inhibition on insulin signaling and glucose homeostasis. However, one limitation of this compound is its relatively low potency compared to other PTP1B inhibitors. This can make it more difficult to achieve complete inhibition of PTP1B activity in cell-based assays and animal studies.
将来の方向性
There are several potential future directions for the study of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide. One area of interest is the development of more potent and selective PTP1B inhibitors for use in preclinical and clinical studies. In addition, the effects of PTP1B inhibition on other metabolic pathways, such as lipid metabolism and inflammation, warrant further investigation. Finally, the potential therapeutic applications of this compound in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome, should be explored.
合成法
The synthesis of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide involves several steps, including the reaction of 1-naphthylamine with cyclopropanecarbonyl chloride to yield N~1~-cyclopropyl-1-naphthylamine. This intermediate is then reacted with methylsulfonyl chloride to form N~1~-cyclopropyl-N~2~-(methylsulfonyl)-1-naphthylamine. Finally, the amide bond is formed by reacting this intermediate with glycine methyl ester hydrochloride to yield this compound.
科学的研究の応用
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and inhibition of PTP1B activity has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. This compound has been shown to improve glucose tolerance and insulin sensitivity in high-fat diet-induced obese mice, as well as in db/db mice, which are a genetic model of type 2 diabetes.
特性
IUPAC Name |
N-cyclopropyl-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-22(20,21)18(11-16(19)17-13-9-10-13)15-8-4-6-12-5-2-3-7-14(12)15/h2-8,13H,9-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBQEIRBZJQTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5806884.png)
![methyl 4,5-dimethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5806887.png)
![2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5806890.png)

![4-{[(5-chloro-2-methoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B5806900.png)
![3-(3,4-dimethoxyphenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806905.png)



![1-benzyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5806955.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5806957.png)


![dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5806986.png)